molecular formula C24H26FNO6 B215662 2-METHYLPROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE

2-METHYLPROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE

Cat. No.: B215662
M. Wt: 443.5 g/mol
InChI Key: VRVDIXOJHWOXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYLPROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is a complex organic compound with a molecular formula of C24H26FNO6. This compound is characterized by the presence of a fluorophenyl group, an oxoethoxy group, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C24H26FNO6

Molecular Weight

443.5 g/mol

IUPAC Name

2-methylpropyl 4-[[5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate

InChI

InChI=1S/C24H26FNO6/c1-16(2)14-32-24(30)18-8-12-20(13-9-18)26-22(28)4-3-5-23(29)31-15-21(27)17-6-10-19(25)11-7-17/h6-13,16H,3-5,14-15H2,1-2H3,(H,26,28)

InChI Key

VRVDIXOJHWOXSI-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE typically involves multiple steps, including esterification, amidation, and condensation reactions. The starting materials often include 4-fluorophenylacetic acid, isobutyl alcohol, and 4-aminobenzoic acid. The reaction conditions usually require the use of catalysts such as sulfuric acid or hydrochloric acid, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-METHYLPROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-METHYLPROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the oxoethoxy and benzoate groups contribute to its overall stability and reactivity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

    Isobutyl 4-aminobenzoate: Lacks the fluorophenyl and oxoethoxy groups, resulting in different chemical properties and applications.

    4-Fluorophenylacetic acid: Contains the fluorophenyl group but lacks the benzoate ester and oxoethoxy groups.

    Isobutyl benzoate: Lacks the amino and fluorophenyl groups, making it less reactive in certain chemical reactions.

Uniqueness

2-METHYLPROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in research applications where precise molecular interactions are required.

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